Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate
Overview
Description
“Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate” is a chemical compound with the CAS Number: 50483-79-9 . It has a molecular weight of 235.29 . The IUPAC name for this compound is ethyl 3-phenyl-1H-1lambda3,2,4-thiadiazole-5-carboxylate .
Synthesis Analysis
The synthesis of thiadiazole derivatives has been widely studied in medicinal chemistry . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2- [ [1 (2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .
Molecular Structure Analysis
The molecular structure of “Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate” is represented by the InChI Code: 1S/C11H11N2O2S/c1-2-15-11(14)10-12-9(13-16-10)8-6-4-3-5-7-8/h3-7,16H,2H2,1H3 .
Chemical Reactions Analysis
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . The ring opening of 4- (2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole results in the formation of thioketene intermediate that reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate” include a molecular weight of 235.29 .
Scientific Research Applications
Anticancer Activity
Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate and its derivatives have been explored for their potential anticancer properties. Research has shown that certain thiadiazole compounds exhibit activity against liver carcinoma cell lines such as HepG2 .
Fungicidal Applications
Thiadiazole compounds have been reported to possess potent fungicidal activity. They may be used in the preparation of hydrazone derivatives that exhibit this biological activity .
Anti-inflammatory Activity
The thiadiazole ring is a component in the synthesis of tetrazoles, which have been studied for their anti-inflammatory properties. This suggests potential applications of Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate in the development of anti-inflammatory agents .
Antimicrobial Properties
Synthesis and studies of thiadiazole derivatives have also indicated antimicrobial properties. These compounds could be used in the development of new antimicrobial agents .
Mechanism of Action
Target of Action
Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate is a derivative of the thiadiazole class of compounds Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antifungal, and antitumor effects .
Mode of Action
It’s known that thiadiazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiadiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Biochemical Pathways
Thiadiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Result of Action
Based on the known activities of thiadiazole derivatives, it can be inferred that this compound may have potential antimicrobial, antiviral, antifungal, and antitumor effects .
Safety and Hazards
Future Directions
Thiadiazole derivatives have a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory and anticancer activities . Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulphur atom . Future research may focus on the development of improved anticancer therapeutic strategies .
properties
IUPAC Name |
ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-12-9(13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIYEEZCFZYANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NS1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482840 | |
Record name | ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate | |
CAS RN |
50483-79-9 | |
Record name | ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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